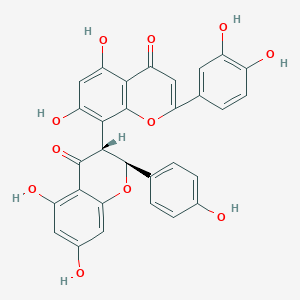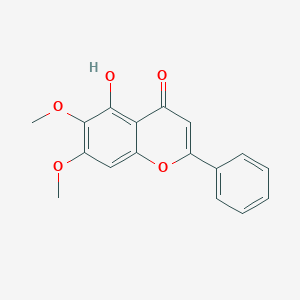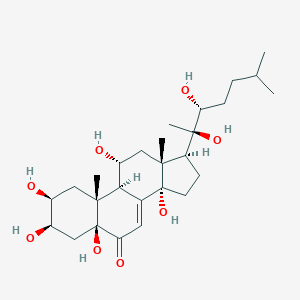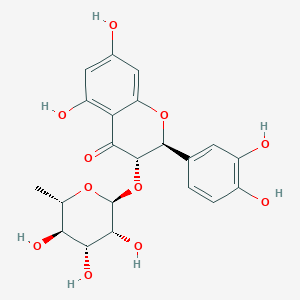
Neoastilbin
Descripción general
Descripción
Neoastilbin is a flavanonol, a type of flavonoid . It is the (2S,3S)-isomer and is isolated from the rhizome of Smilax glabra . It has been found to possess various anti-inflammatory effects .
Molecular Structure Analysis
This compound has a molecular formula of C21H22O11 . The interaction between the rhamnose and B ring moiety in the conformation of this compound, as revealed by an NMR analysis, makes it more stable .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 450.40 g/mol . It appears as a powder . The water solubility of this compound was found to be 217.16 μg/mL .
Aplicaciones Científicas De Investigación
Tratamiento de la artritis gotosa
Neoastilbin ha mostrado resultados prometedores en el tratamiento de la Artritis Gotosa (AG). Se ha observado que alivia los síntomas de la AG al inhibir las vías de señalización NF-κB y NLRP3 inflamasoma. Esta acción reduce la hinchazón, el dolor y la rigidez asociados con las articulaciones en la AG, lo que sugiere el potencial de this compound como agente terapéutico .
Aplicaciones antiinflamatorias
El compuesto exhibe importantes efectos antiinflamatorios. Los estudios han demostrado su capacidad para disminuir la secreción de citoquinas inflamatorias clave como IL-1β, IL-6 y TNF-α, que son esenciales en la respuesta inflamatoria del cuerpo. Esto indica su posible uso en diversas afecciones inflamatorias más allá de la AG .
Propiedades antioxidantes
This compound se ha identificado como poseedor de fuertes actividades antioxidantes. Puede eliminar los radicales libres, que son dañinos para las células del cuerpo, protegiendo así contra el daño relacionado con el estrés oxidativo. Esta propiedad es crucial para la prevención de enfermedades crónicas y tiene aplicaciones potenciales en nutracéuticos y la preservación de alimentos .
Inhibición de la alfa-glucosidasa
La investigación sugiere que this compound puede tener un efecto inhibitorio sobre la alfa-glucosidasa, una enzima involucrada en la digestión de los carbohidratos. Esto podría convertirlo en un posible candidato para la gestión de la Diabetes Mellitus tipo 2 (DM2), ya que podría ayudar a regular los niveles de glucosa en sangre .
Solubilidad y biodisponibilidad en farmacología
La solubilidad y la biodisponibilidad de this compound se han comparado con su isómero estereoisómero, Astilbin. Comprender estas propiedades es crucial para la formulación de fármacos, ya que afectan la absorción y la eficacia del compuesto en el cuerpo. La mejor solubilidad en agua y estabilidad de this compound en fluido intestinal simulado sugieren su potencial para sistemas mejorados de administración de fármacos .
Potencial terapéutico en la medicina tradicional
This compound, derivado de plantas medicinales tradicionales como Smilax glabra, se ha utilizado en varios sistemas de medicina tradicional. Su potencial terapéutico se está explorando para afecciones como la hiperglucemia, con estudios que indican su papel en la inhibición de enzimas relacionadas con la diabetes .
Mecanismo De Acción
Target of Action
Neoastilbin, a flavonoid isolated from the rhizome of Smilax glabra , primarily targets Nuclear Factor Kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome pathways . These targets play a crucial role in the inflammatory response, making them key players in conditions such as gouty arthritis .
Mode of Action
This compound interacts with its targets by suppressing the activation of NF-κB and NLRP3 inflammasome pathways . This interaction results in a significant decrease in the secretion of key inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the NF-κB and NLRP3 inflammasome pathways . The suppression of these pathways leads to downstream effects such as reduced inflammation and alleviation of symptoms in conditions like gouty arthritis .
Pharmacokinetics
The pharmacokinetics of this compound involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The water solubility of this compound is 217.16 μg/mL . In simulated intestinal fluid (SIF), about 88.3% of this compound remains after 4 hours of incubation at 37 °C . The absolute bioavailability of this compound in a rat showed no significant difference with a value of 0.28% .
Result of Action
The molecular and cellular effects of this compound’s action include a significant decrease in the secretion of key inflammatory cytokines . This leads to a reduction in swelling degree and histopathological injury in conditions like gouty arthritis . Furthermore, this compound has been found to inhibit alpha-glucosidase (AG) more effectively than acarbose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solubility and stability of this compound can be affected by the pH of the environment . Additionally, the extraction method can impact the bioavailability of this compound .
Análisis Bioquímico
Biochemical Properties
Neoastilbin interacts with several biomolecules, including nuclear factor kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome pathways . It attenuates the phosphorylation of IKKα, p65, and IκBα in a dose-dependent way .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the activation of NF-κB and NLRP3 inflammasome pathways in monosodium urate (MSU) stimulated THP-1-derived macrophages . It also diminishes the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the NF-κB and NLRP3 inflammasome pathways, which are involved in the inflammatory response .
Propiedades
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCCBNZBKLEL-MFSALPCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331828 | |
| Record name | Neoastilbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54081-47-9 | |
| Record name | Neoastilbin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54081-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neoastilbin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Neoastilbin exerts its anti-inflammatory effects by primarily targeting the TLR4/NF-κB pathway. [] It binds to TLR4 receptors, inhibiting their activation and the subsequent downstream signaling cascade. This cascade usually leads to the activation of the transcription factor NF-κB, which then translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By blocking TLR4/NF-κB signaling, this compound effectively reduces the production of these pro-inflammatory mediators, thereby mitigating inflammation. [, ] this compound also demonstrates inhibitory effects on the NLRP3 inflammasome pathway, another key player in inflammatory responses. [] It suppresses the activation of the NLRP3 inflammasome, which in turn reduces the production of mature IL-1β, a potent inflammatory cytokine. []
ANone: this compound is a dihydroflavonol glycoside, specifically the (2S,3S)-stereoisomer of astilbin.
ANone: this compound has shown promising in vitro and in vivo efficacy in preclinical studies.
- In vitro: It effectively inhibits the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a common macrophage cell line used to study inflammation. [] It also demonstrates strong antioxidant activity in various assays, including DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP). []
- In vivo: In a mouse model of gouty arthritis induced by monosodium urate (MSU) injection, this compound significantly reduced ankle joint swelling and histopathological injury. [] It also attenuated the levels of inflammatory cytokines in both serum and joint tissues, indicating its systemic and local anti-inflammatory effects. [, ] Furthermore, in a mouse model of sepsis induced by cecal ligation puncture (CLP), this compound administration improved liver and kidney function, reduced organ damage, and suppressed inflammatory responses. []
ANone: Currently, detailed toxicological data on this compound is limited. While preclinical studies have not reported significant adverse effects, comprehensive safety evaluations, including acute and chronic toxicity studies, are needed to establish its safety profile, determine a safe dosage range, and identify any potential long-term effects.
ANone: Various analytical techniques have been employed to characterize, quantify, and monitor this compound in different matrices.
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is widely used for the separation, identification, and quantification of this compound in plant extracts, formulations, and biological samples. [, , , , , ] This technique provides high sensitivity and selectivity for accurate analysis.
- Ultra-High Performance Liquid Chromatography (UPLC): UPLC, a more advanced version of HPLC, offers improved resolution, sensitivity, and speed of analysis. [, , ] It has been employed for the determination of this compound and its isomers in complex mixtures.
- Mass Spectrometry (MS): MS techniques, such as tandem mass spectrometry (MS/MS), are often coupled with HPLC or UPLC to provide accurate identification and structural information about this compound. [, , ] The mass-to-charge ratio (m/z) of the compound and its fragment ions are analyzed to confirm its identity.
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, including 1H NMR and 13C NMR, plays a crucial role in the structural elucidation of this compound. [, , , , ] It provides detailed information about the compound's carbon and hydrogen atoms, allowing for the determination of its chemical structure and stereochemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


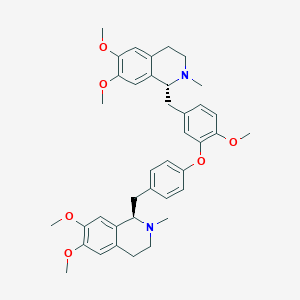
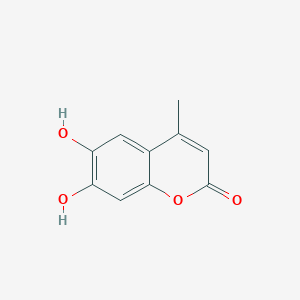
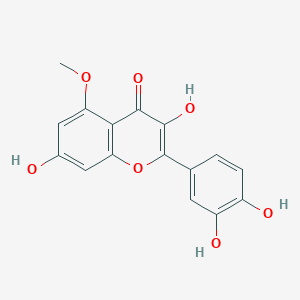
![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one](/img/structure/B191875.png)
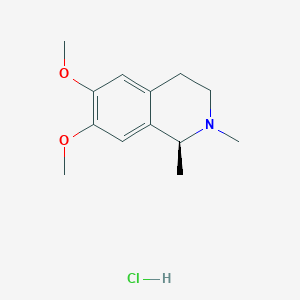
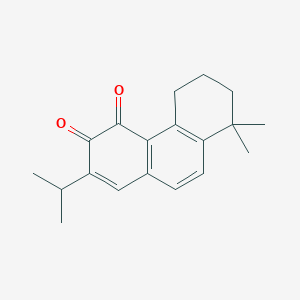

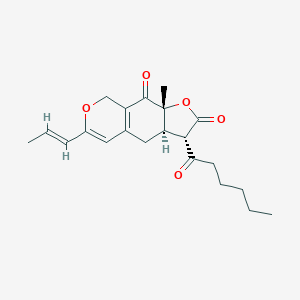
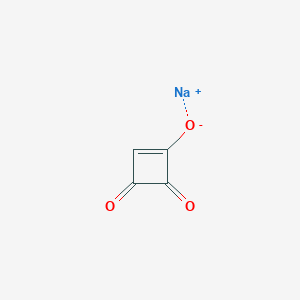
![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
